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For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α,ω-dihaloalkanes serve as versatile building blocks for

the construction of a wide array of molecular architectures, from linear functionalized molecules

to complex macrocycles. Among these, 1,8-dibromooctane is a prominent reagent, valued for

its eight-carbon chain that can be incorporated into target molecules. This guide provides an

objective comparison of 1,8-dibromooctane with other α,ω-dihaloalkanes of varying chain

lengths and halogen substituents, supported by experimental data to inform reagent selection

in chemical research and development.

Physical Properties: A Comparative Overview
The physical properties of α,ω-dihaloalkanes are critical parameters that influence their

handling, reactivity, and solubility in various solvent systems. As summarized in the table below,

these properties exhibit clear trends related to the length of the alkyl chain and the nature of

the halogen.
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Compound
Molecular
Formula

Molar Mass
( g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL at
25°C)

1,4-

Dichlorobutan

e

C₄H₈Cl₂ 127.01 -37.3 162 1.141

1,6-

Dichlorohexa

ne

C₆H₁₂Cl₂ 155.06 -57 205 1.066

1,8-

Dichlorooctan

e

C₈H₁₆Cl₂ 183.12 -33 245 1.014

1,10-

Dichlorodeca

ne

C₁₀H₂₀Cl₂ 211.17 -15.6 276 0.982

1,4-

Dibromobuta

ne

C₄H₈Br₂ 215.91 -20 197 1.808

1,6-

Dibromohexa

ne

C₆H₁₂Br₂ 243.97 -2 243 1.586

1,8-

Dibromoocta

ne

C₈H₁₆Br₂ 272.02 12-16[1] 270-272[1] 1.477[2]

1,10-

Dibromodeca

ne

C₁₀H₂₀Br₂ 300.07 25-27
160 (at 15

mmHg)
1.335

1,12-

Dibromodode

cane

C₁₂H₂₄Br₂ 328.13 38-42
215 (at 15

mmHg)
~1.25

1,4-

Diiodobutane
C₄H₈I₂ 309.92 6

120 (at 12

mmHg)
2.349
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1,6-

Diiodohexane
C₆H₁₂I₂ 337.97 9.5

142 (at 10

mmHg)
2.054

1,8-

Diiodooctane
C₈H₁₆I₂ 366.02 15

165 (at 10

mmHg)
1.84

1,10-

Diiododecane
C₁₀H₂₀I₂ 394.08 32-34

198 (at 10

mmHg)
1.678

Generally, boiling points and melting points increase with the length of the carbon chain due to

stronger van der Waals forces. The trend for halogens follows the order I > Br > Cl, which is

consistent with the increasing polarizability and strength of intermolecular forces. Density also

follows this trend, with diiodoalkanes being the densest. 1,8-Dibromooctane is a liquid at room

temperature, which can be an advantage for handling and dispensing compared to its solid

higher-chain-length counterparts.[1][2]

Reactivity in Nucleophilic Substitution Reactions
α,ω-Dihaloalkanes are excellent substrates for bimolecular nucleophilic substitution (Sₙ2)

reactions, allowing for the introduction of a wide range of functional groups at both ends of the

alkyl chain. The reactivity of the carbon-halogen bond is a key factor, which generally follows

the trend C-I > C-Br > C-Cl, making diiodoalkanes the most reactive and dichloroalkanes the

least reactive in Sₙ2 reactions.

Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers via the reaction

of an alkoxide with an alkyl halide. With α,ω-dihaloalkanes, this reaction can be employed for

both intermolecular and intramolecular processes.
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Intermolecular Reaction

Intramolecular Reaction
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Deprotonation
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X-(CH₂)m-X
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Williamson Ether Synthesis Pathways

Experimental Protocol: Synthesis of 1,8-Bis(butoxy)octane

In a round-bottom flask, sodium hydride (2.2 equivalents) is suspended in anhydrous

tetrahydrofuran (THF).

1-Butanol (2.0 equivalents) is added dropwise at 0 °C, and the mixture is stirred until

hydrogen evolution ceases.

1,8-Dibromooctane (1.0 equivalent) is added, and the reaction mixture is refluxed for 12

hours.

After cooling, the reaction is quenched with water, and the product is extracted with diethyl

ether.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield 1,8-bis(butoxy)octane.

While specific comparative yield data is scarce, the general reactivity trend (I > Br > Cl)

suggests that for a given chain length, diiodoalkanes would provide higher yields or require

milder reaction conditions compared to dibromo- and dichloroalkanes.

Gabriel Synthesis of Primary Amines
The Gabriel synthesis provides a reliable method for the preparation of primary amines from

alkyl halides, avoiding the over-alkylation often encountered with direct amination. With α,ω-

dihaloalkanes, this method can be used to synthesize α,ω-diaminoalkanes.

Potassium
Phthalimide

N,N'-(Alkanediyl)diphthalimide

X-(CH₂)n-X
H₂N-(CH₂)n-NH₂

Cleavage

Hydrazine (N₂H₄)
Phthalhydrazide

Click to download full resolution via product page

Gabriel Synthesis of Diaminoalkanes

Experimental Protocol: Synthesis of 1,8-Diaminooctane

Potassium phthalimide (2.2 equivalents) and 1,8-dibromooctane (1.0 equivalent) are

heated in N,N-dimethylformamide (DMF) at 150°C for 4 hours.

The reaction mixture is cooled, and the resulting N,N'-(octanediyl)diphthalimide is filtered and

washed.

The intermediate is suspended in ethanol, and hydrazine hydrate (2.5 equivalents) is added.

The mixture is refluxed for 3 hours, during which the phthalhydrazide precipitates.

After cooling, the precipitate is filtered off, and the filtrate is acidified with hydrochloric acid.
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The solvent is evaporated, and the residue is treated with a strong base (e.g., NaOH) to

liberate the free diamine, which is then extracted and purified.

A patent describes the synthesis of 1,9-diaminononane from the corresponding dinitrile with a

yield of 88%.[3] While not a direct Gabriel synthesis, it highlights a common route for producing

diamines. The Gabriel synthesis is generally efficient for primary alkyl halides, and yields are

expected to be good for α,ω-dihaloalkanes.

Intramolecular Cyclization Reactions
A key application of α,ω-dihaloalkanes is in the synthesis of cyclic compounds. The length of

the alkyl chain is a critical determinant of the feasibility and yield of these reactions, with the

formation of 5- and 6-membered rings being the most favorable. The formation of larger rings is

entropically disfavored but can be achieved under high-dilution conditions.

Malonic Ester Synthesis for Carbocycles
The reaction of α,ω-dihaloalkanes with diethyl malonate, followed by hydrolysis and

decarboxylation, is a classic method for the synthesis of cycloalkanecarboxylic acids.

Diethyl Malonate NaOEt
Deprotonation

Malonate Enolate

Alkylated Malonate
X-(CH₂)n-X

NaOEt

Intramolecular
Alkylation

Cyclic Diester H₃O⁺, Δ

Hydrolysis &
Decarboxylation Cycloalkanecarboxylic

Acid

Click to download full resolution via product page

Malonic Ester Cyclization Workflow

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid

Sodium ethoxide is prepared by dissolving sodium (1.0 equivalent) in absolute ethanol.

Diethyl malonate (1.0 equivalent) is added to the sodium ethoxide solution.

1,4-Dibromobutane (1.0 equivalent) is added dropwise, and the mixture is refluxed for 2

hours.
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The ethanol is removed by distillation, and the residue is refluxed with a concentrated

solution of potassium hydroxide for 4 hours to saponify the ester.

The solution is cooled and acidified with sulfuric acid, then heated to effect decarboxylation.

The resulting cyclopentanecarboxylic acid is isolated by extraction and purified by distillation.

The yield of cyclization is highly dependent on the ring size being formed. The formation of 5-

and 6-membered rings is generally efficient. For example, the intramolecular cycloalkylation of

phenylacetonitrile with 1,4-dibromobutane proceeds in high yield.[4] The synthesis of larger

rings, such as the 9-membered ring from 1,8-dibromooctane, would require high-dilution

conditions to minimize competing intermolecular polymerization.

Intermolecular Polymerization
When not performed under high-dilution conditions, the reaction of α,ω-dihaloalkanes with

difunctional nucleophiles leads to the formation of polymers. This is a common method for

synthesizing polyethers, polyamines, and other condensation polymers.

X-(CH₂)n-X

-[-(CH₂)n-R-]m-

Y-R-Y

Click to download full resolution via product page

Intermolecular Polymerization

1,8-Dibromooctane is a suitable monomer for such polycondensation reactions.[5] For

instance, its reaction with a diamine would yield a polyamide, while reaction with a diol would

produce a polyether. The molecular weight and properties of the resulting polymer are

dependent on the stoichiometry of the reactants and the reaction conditions.

Conclusion
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1,8-Dibromooctane is a valuable and versatile α,ω-dihaloalkane with a balance of properties

that make it suitable for a range of synthetic applications. Its liquid state at room temperature

facilitates handling, while the reactivity of the C-Br bond is sufficient for many nucleophilic

substitution reactions without being overly reactive like its diiodo- counterpart.

The choice of a specific α,ω-dihaloalkane will ultimately depend on the desired application. For

reactions requiring high reactivity, a diiodoalkane may be preferable. For cost-effectiveness in

large-scale synthesis, dichloroalkanes are often considered. The length of the alkyl chain is a

critical design element, influencing the properties of linear products and the feasibility and ring

size of cyclic products. This comparative guide provides a foundation for researchers to make

informed decisions in the selection of α,ω-dihaloalkanes for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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